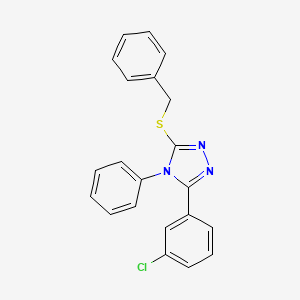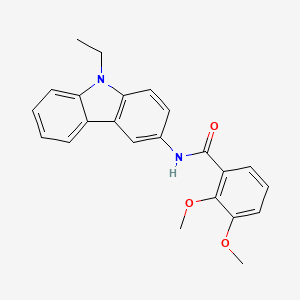![molecular formula C17H14ClNOS B4851396 5-chloro-8-[2-(phenylthio)ethoxy]quinoline](/img/structure/B4851396.png)
5-chloro-8-[2-(phenylthio)ethoxy]quinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step procedures starting from simpler quinoline compounds. For instance, the synthesis of a related compound, 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, was achieved through a common three-step procedure from 5-chloro-8-hydroxyquinoline using O-propargylation reaction/copper-catalyzed 1,3-dipolar cycloaddition sequence (Luz K. Luna Parada & V. Kouznetsov, 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 5-chloro-8-[2-(phenylthio)ethoxy]quinoline, typically features a fused ring system that contributes to their unique chemical properties. The molecular structure and protonation trends of similar compounds have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into their chemical behavior and interactions (O. V. Dyablo et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, enabling the synthesis of complex molecules. For example, the isothiazolo[5,4-b]quinolines synthesis from 2-chloro-3-formylquinolines involves reactions with sodium sulfide and hydroxylamine sequences followed by cyclization with acetic anhydride (Adit Srivastava et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their crystalline structure and optical characteristics, are crucial for their applications in materials science and electronics. Studies on comparable structural and optical properties of quinoline derivatives have shown that these compounds can have significant optical absorption and electron transition properties, which are important for their potential use in optoelectronic devices (H. Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure, including the presence of functional groups and heteroatoms. These properties determine the reactivity, stability, and potential applications of these compounds. For instance, the introduction of triazole rings and methoxy groups can significantly impact the chemical behavior and potential bioactivity of quinoline derivatives (Soumen Ghosh et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, 5-chloro-8-hydroxyquinoline (also known as Cloxyquin), indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Future Directions
Quinoline derivatives have shown potential in various fields, including medicine, due to their wide range of biological activities . Future research could focus on the synthesis and characterization of “5-chloro-8-[2-(phenylthio)ethoxy]quinoline” and its potential applications in medicine and other fields.
properties
IUPAC Name |
5-chloro-8-(2-phenylsulfanylethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c18-15-8-9-16(17-14(15)7-4-10-19-17)20-11-12-21-13-5-2-1-3-6-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVSDLPSCWOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[2-(phenylthio)ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B4851340.png)
![N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4851341.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4851348.png)
![3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4851353.png)

![5-[4-(allyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4851369.png)
![3-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B4851370.png)
![methyl 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B4851372.png)
![5-bromo-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4851374.png)
![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4851380.png)
![2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4851385.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4851397.png)
![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)